Gallium citrate ga-67

Description

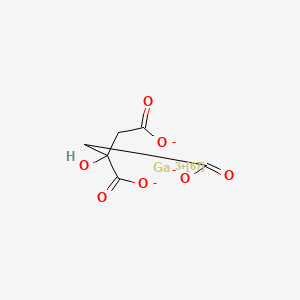

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Gallium Citrate Ga 67, with no carrier added, has been found to concentrate in certain viable primary and metastatic tumors as well as focal sites of infection. The body generally handles Ga3+ as though it were ferric iron (Fe-III), and thus the free isotope ion is bound (and concentrates) in areas of inflammation, such as an infection site, and also areas of rapid cell division. Ga-67 binds to transferrin, leukocyte lactoferrin, bacterial siderophores, inflammatory proteins, and cell-membranes in neutrophils, both living and dead. Lactoferrin is contained within leukocytes. Ga-67 may bind to lactoferrin and be transported to sites of inflammation, or binds to lactoferrin released during bacterial phagocytosis at infection sites (and remains due to binding with macrophage receptors). Ga-67 also attaches to the siderophore molecules of bacteria themselves, and for this reason can be used in leukopenic patients with bacterial infection (here it attaches directly to bacterial proteins, and leukocytes are not needed). Uptake is thought to be associated with a range of tumour properties including transferring receptors, anaerobic tumor metabolism and tumor perfusion and vascular permeability. |

|---|---|

CAS No. |

41183-64-6 |

Molecular Formula |

C6H5GaO7 |

Molecular Weight |

256.03 g/mol |

IUPAC Name |

gallium-67(3+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-3 |

InChI Key |

YEEGWNXDUZONAA-RYDPDVNUSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |

Isomeric SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[67Ga+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |

Other CAS No. |

41183-64-6 |

Synonyms |

67Ga radioisotope Ga-67 radioisotope Gallium-67 |

Origin of Product |

United States |

Foundational & Exploratory

Gallium-67 Citrate: A Comprehensive Technical Guide to its Mechanism of Action in Tumor Imaging

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-67 (B84094) (Ga-67) citrate (B86180) is a radiopharmaceutical agent that has been historically significant in nuclear medicine for the diagnosis and staging of various malignancies, particularly lymphomas, as well as for detecting inflammatory processes.[1][2][3] Administered intravenously as a citrate complex, Ga-67 is a gamma-emitting radionuclide with a physical half-life of 78.3 hours, which allows for imaging at multiple time points.[2][4][5] The diagnostic utility of Ga-67 citrate hinges on its tendency to accumulate in areas of high metabolic activity, such as tumors and sites of inflammation.[1]

The mechanism of Ga-67 localization is complex and multifactorial, leveraging physiological pathways primarily related to iron metabolism.[1][6] This guide provides an in-depth examination of the molecular and cellular mechanisms governing the uptake, transport, and retention of Ga-67 in tumor tissues, offering a technical resource for professionals in oncology research and drug development.

Physicochemical Properties and In Vivo Behavior

Upon intravenous injection, the weakly bound Ga-67 citrate complex rapidly dissociates. The released trivalent gallium ion (Ga³⁺), which chemically mimics the ferric iron ion (Fe³⁺), quickly binds to plasma proteins, most notably transferrin.[1][4] Approximately 90% of circulating Ga-67 becomes bound to transferrin.[3] This Ga-67-transferrin complex is the principal form in which gallium is transported through the bloodstream and delivered to tissues.[1][2]

Renal excretion of the unbound fraction occurs predominantly within the first 24 hours.[4] After this initial clearance, the primary route of excretion is via the gastrointestinal tract, specifically through the large intestine.[4]

Core Mechanism of Tumor Uptake

The accumulation of Ga-67 in neoplastic tissues is not due to a single process but rather a combination of factors, including increased vascular permeability, the expression of specific cellular receptors, and the presence of intracellular binding proteins.[1][6][7] The overall mechanism can be broadly categorized into transferrin-dependent and transferrin-independent pathways.

Transferrin-Dependent Pathway

The cornerstone of Ga-67 tumor uptake is its interaction with the transferrin receptor (TfR).[8][9] Rapidly proliferating cells, a hallmark of malignancy, upregulate the expression of TfR on their surface to meet their high demand for iron, which is essential for DNA synthesis and cellular metabolism.

The process unfolds as follows:

-

Binding: The circulating Ga-67-transferrin complex binds to the TfR on the surface of tumor cells.[1][4]

-

Internalization: The entire Ga-67-transferrin-TfR complex is internalized into the cell via endocytosis, forming an endosome.[10]

-

Dissociation: The endosome becomes acidified, which facilitates the release of the Ga³⁺ ion from transferrin.

-

Intracellular Sequestration: The free Ga³⁺ is then trapped within the cell, where it binds to various intracellular components, while the transferrin-TfR complex is recycled back to the cell surface.

The density of transferrin receptors on tumor cells strongly correlates with the intensity of Ga-67 uptake.[10][11] Studies have demonstrated that blocking the TfR with monoclonal antibodies significantly reduces Ga-67 accumulation in lymphoid cell lines, confirming the critical role of this receptor.[11]

Figure 1. Transferrin-dependent uptake of Gallium-67.

Transferrin-Independent Pathway

While the transferrin-dependent mechanism is dominant, evidence also supports the existence of transferrin-independent pathways for Ga-67 uptake.[12][13] This is particularly relevant in tumors with variable TfR expression.[12]

Mechanisms proposed for this pathway include:

-

Increased Membrane Permeability: Tumor cells may exhibit increased plasma membrane permeability, allowing for the direct diffusion of unbound Ga-67 citrate into the cell.[7][14]

-

Direct Ion Transport: Ga³⁺ may utilize other ion transport channels, potentially those for calcium or iron, to gain entry into the cell.[12]

Studies using transfected cell lines—one lacking the transferrin receptor and another overexpressing it—have shown that a notable amount of Ga-67 accumulation occurs even in the absence of TfR, both in vitro and in vivo.[12] This confirms that while TfR significantly enhances uptake, it is not the sole mechanism.[12]

Intracellular Localization and Retention

Once inside the tumor cell, Ga-67 is retained for extended periods, contributing to the high target-to-background ratios seen in imaging.[1] The primary sites of intracellular localization are lysosomes.[1] Within these acidic organelles, Ga-67 binds to various macromolecules.

Key intracellular binding proteins include:

-

Lactoferrin: This iron-binding protein is found in high concentrations in certain tumors and inflammatory cells (neutrophils).[15][16] Lactoferrin binds Ga-67 with a higher affinity than transferrin, potentially "trapping" the radionuclide within the cell or inflammatory site.[16] The presence of lactoferrin in Hodgkin's disease and Burkitt's lymphoma tissues has been demonstrated in patients with positive gallium scans.[17][18]

-

Ferritin: As an intracellular iron storage protein, ferritin can also bind Ga-67, although its role appears less significant compared to lactoferrin.[4][6] Some studies suggest that Ga-67 in the cytoplasm is not labile enough to be readily bound by ferritin in vivo.[19]

This firm intracellular binding prevents the efflux of Ga-67, leading to its progressive accumulation over the 48 to 72 hours typically required before imaging.[3][20]

Figure 2. Intracellular fate and localization of Gallium-67.

Quantitative Data Summary

The uptake of Ga-67 varies significantly among different tumor types. This variability is a key factor in its clinical application and reflects the underlying biological differences between malignancies.

Table 1: Gallium-67 Avidity in Various Malignancies

| Malignancy Type | Typical Ga-67 Avidity/Sensitivity | Notes |

| Hodgkin's Lymphoma | High (~90%) | Uptake is highest in the nodular sclerosing subtype.[21][22] |

| Non-Hodgkin's Lymphoma | High (for higher grades) | Well-differentiated lymphocytic lymphoma often does not accumulate Ga-67.[22][23] |

| Hepatocellular Carcinoma | High (~90%) | ~50% show activity greater than the adjacent liver.[21] |

| Bronchogenic Carcinoma | Moderate-High (~90% sensitivity) | Squamous cell carcinoma has the highest avidity; adenocarcinoma has the lowest.[21] |

| Soft Tissue Sarcoma | High (~85-90%) | Uptake often corresponds to the tumor grade.[21] |

| Melanoma | Variable | Ga-67 is known to be taken up by melanoma.[24] |

| Multiple Myeloma | Variable | Ga-67 is known to be taken up by multiple myeloma.[24] |

Table 2: Quantitative Uptake Metrics in Lymphoma

| Parameter | Value | Context |

| Tumor-to-Background Ratio (Tm/Bg) | 1.0 ± 0.04 (Disease-Free) | Mean ratio in patients disease-free after one cycle of chemotherapy.[25] |

| Tumor-to-Background Ratio (Tm/Bg) | 1.4 ± 0.2 (Relapsed) | Mean ratio in patients who relapsed after one cycle of chemotherapy.[25] |

| Tumor-to-Background Ratio (Tm/Bg) | 1.8 ± 0.7 (Progressive Disease) | Mean ratio in patients with progressive disease after one cycle of chemotherapy.[25] |

| Inhibition Concentration | 10⁻⁴ M (cold gallium) | Concentration of non-radioactive gallium that causes total inhibition of Ga-67 uptake in lymphoid cells.[11] |

Key Experimental Protocols

Understanding the mechanism of Ga-67 uptake relies on robust in vitro and in vivo experimental models. Below are detailed protocols for key assays.

In Vitro Cellular Uptake Assay

This protocol is designed to quantify the uptake of Ga-67 into adherent tumor cell lines and to assess the role of the transferrin receptor.

Objective: To measure the time-dependent accumulation of Ga-67 citrate in cultured tumor cells.

Materials:

-

Adherent tumor cell line (e.g., HeLa, U937 lymphoma)

-

Complete culture medium (e.g., MEM with 10% FBS)[26]

-

Ga-67 citrate solution

-

Human transferrin (optional, for studying Tf-dependent uptake)[13]

-

Anti-TfR monoclonal antibody (optional, for blocking studies)[11]

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1 M NaOH or specialized buffer like Solvable®)[27]

-

Gamma counter or liquid scintillation counter

Procedure:

-

Cell Seeding: Seed a defined number of cells (e.g., 3 x 10⁵ cells/well) into multi-well plates and culture until they reach near-confluence.[26][27]

-

Pre-incubation (for blocking studies): For experiments investigating the TfR pathway, aspirate the medium and pre-incubate a subset of wells with a blocking agent (e.g., anti-TfR antibody or a high concentration of non-radioactive gallium) for 30 minutes at 37°C.[11][27]

-

Initiation of Uptake: Aspirate the medium. Add fresh medium containing a known activity of Ga-67 citrate (and transferrin, if required for the experiment) to each well to initiate the uptake.[27]

-

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for predetermined time intervals (e.g., 1, 4, 24 hours).[13]

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cell monolayers three times with ice-cold PBS to remove extracellular and non-specifically bound Ga-67.[27]

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell disruption and solubilization of intracellular contents.[27]

-

Quantification: Transfer the lysate from each well into counting vials. Measure the radioactivity using a gamma counter.

-

Data Analysis: Determine the cell number or protein concentration in parallel wells to normalize the radioactivity counts.[26] Express the results as counts per minute (CPM) per million cells or per milligram of protein.

References

- 1. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]

- 2. openmedscience.com [openmedscience.com]

- 3. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. auntminnie.com [auntminnie.com]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Mechanism of gallium-67 accumulation in tumors (Journal Article) | OSTI.GOV [osti.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Effect of modulation of the transferrin receptor on gallium-67 uptake and cytotoxicity in lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Common pathway for tumor cell uptake of gallium-67 and iron-59 via a transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relationship between gallium 67 citrate scanning and transferrin receptor expression in lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism involved in gallium-67 (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uptake of gallium-67 in transfected cells and tumors absent or enriched in the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transferrin receptors and gallium-67 uptake in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of gallium-67 accumulation by tumors: role of cell membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lactoferrin: its role as a Ga-67-binding protein in polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The association of Ga-67 and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Demonstration of lactoferrin in tumor tissue from two patients with positive gallium scans. | Semantic Scholar [semanticscholar.org]

- 18. Demonstration of lactoferrin in tumor tissue from two patients with positive gallium scans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of ferritin in the intracellular distribution of gallium 67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. auntminnie.com [auntminnie.com]

- 22. tech.snmjournals.org [tech.snmjournals.org]

- 23. jnm.snmjournals.org [jnm.snmjournals.org]

- 24. Re-assessing gallium-67 as a therapeutic radionuclide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of serial quantitative gallium-67 tumor uptake in assessing response rates for chemotherapy in lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Basic Principles of Gallium-67 Uptake in Inflammatory Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gallium-67 (B84094) (⁶⁷Ga), administered as ⁶⁷Ga-citrate, has been a cornerstone in nuclear medicine for imaging inflammation and infection for several decades. Its utility stems from its ability to mimic the ferric iron (Fe³⁺) ion, allowing it to exploit endogenous iron transport and binding pathways that are upregulated at sites of inflammation. This guide provides an in-depth examination of the core principles governing ⁶⁷Ga uptake in inflammatory cells. It details the multifactorial accumulation process, involving plasma transport proteins, direct cellular uptake by leukocytes, and microbial sequestration. Quantitative data on binding affinities and cellular uptake are presented, alongside detailed experimental protocols for in vitro and clinical studies. Visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding of the underlying mechanisms.

Core Principles of ⁶⁷Ga Uptake

The localization of ⁶⁷Ga at inflammatory sites is not a single mechanism but a complex interplay of several physiological and cellular processes. Following intravenous injection, ⁶⁷Ga-citrate rapidly dissociates, and the trivalent ⁶⁷Ga³⁺ ion binds to plasma proteins, primarily transferrin[1][2]. The journey of ⁶⁷Ga from the bloodstream to the inflammatory focus can be broken down into several key steps.

2.1 Vascular and Extravascular Transport

-

Transferrin Binding: In the bloodstream, approximately 90% of circulating ⁶⁷Ga becomes bound to transferrin, the body's primary iron transport protein[2]. This ⁶⁷Ga-transferrin complex is the main vehicle for delivering the radiotracer to tissues.

-

Increased Vascular Permeability: A hallmark of inflammation is increased blood flow and capillary permeability. This allows the ⁶⁷Ga-transferrin complex to move from the intravascular space into the interstitial fluid of the inflamed tissue[3][4][5].

2.2 Binding and Sequestration at the Inflammatory Site Once in the extravascular space, ⁶⁷Ga can follow several pathways leading to its accumulation:

-

Lactoferrin Binding: Neutrophils, which migrate to inflammatory sites in large numbers, release lactoferrin from their specific granules[6][7][8]. Lactoferrin, an iron-binding protein with a higher affinity for ⁶⁷Ga than transferrin, avidly binds the radiotracer, effectively trapping it at the site of inflammation[2][4][9]. This is considered a major mechanism for ⁶⁷Ga localization.

-

Direct Leukocyte Uptake:

-

Neutrophils (PMNs): Polymorphonuclear leukocytes can directly incorporate ⁶⁷Ga. This uptake is largely mediated by lactoferrin, with some studies suggesting initial binding to the plasma membrane[5][10][11]. Viable PMNs can transport ⁶⁷Ga to the lesion site[5].

-

Macrophages: These cells accumulate ⁶⁷Ga through the phagocytosis of cellular debris and protein complexes (like ⁶⁷Ga-transferrin) at the inflammatory focus[5][12].

-

Lymphocytes: B-lymphocytes possess surface binding sites for lactoferrin, which contributes to ⁶⁷Ga uptake[5]. In lymphoid cell lines, uptake has been shown to be dependent on the expression of transferrin receptors[13].

-

-

Bacterial Siderophore Sequestration: In cases of bacterial infection, microorganisms release low-molecular-weight iron chelators called siderophores. These molecules have an extremely high affinity for Fe³⁺ and, by extension, ⁶⁷Ga[2][14]. The resulting ⁶⁷Ga-siderophore complex is then transported into the bacterium[2][15]. This mechanism is highly significant as it allows for ⁶⁷Ga accumulation even in the absence of a robust leukocyte response (e.g., in neutropenic patients)[5].

The relative contribution of each mechanism depends on the nature and intensity of the inflammation[3][4].

Quantitative Data on ⁶⁷Ga Uptake and Binding

Quantitative analysis provides insight into the efficiency and affinity of the key interactions in ⁶⁷Ga localization.

Table 1: Binding Constants of ⁶⁷Ga to Iron-Binding Proteins

| Ligand | Parameter | Value | Source |

| Human Transferrin | Thermodynamic Binding Constant (log K₁) | 20.3 | [16] |

| Thermodynamic Binding Constant (log K₂) | 19.3 | [16] | |

| Relative Intrinsic Association Constant (K) | 2.5 x 10⁵ L/mol | [17][18] | |

| Lactoferrin | Relative Affinity vs. Transferrin | Binds ⁶⁷Ga more avidly | [9] |

Note: The thermodynamic constants and the relative intrinsic association constant were determined using different methodologies and may not be directly comparable.

Table 2: Cellular Uptake of ⁶⁷Ga in Leukocytes (In Vitro)

| Cell Type | Parameter | Value | Source |

| Neutrophils (PMNs) | In Vitro Labeling Efficiency | 0.026 - 10.0% (highly variable) | [8] |

| % of Cell-Bound ⁶⁷Ga in Supernatant (after sonication) | 74.8 ± 10% | [8] | |

| % of Total Cellular ⁶⁷Ga Bound to Lactoferrin | 36 ± 17% | [8] |

Table 3: In Vitro Uptake of ⁶⁸Ga-Desferrioxamine B (Siderophore) in Microbes

| Microbial Species | Mean Uptake (% Added Dose / 10⁹ CFU/mL) | Source |

| Staphylococcus aureus | High | [19][20] |

| Staphylococcus epidermidis | High | [19][20] |

| Pseudomonas aeruginosa | Moderate | [19][20] |

| Escherichia coli | Poor | [19][20] |

| Candida albicans | Poor | [19][20] |

| Aspergillus fumigatus | Poor | [19][20] |

| Enterococcus faecalis | No Uptake | [19][20] |

Experimental and Clinical Protocols

Protocol: In Vitro ⁶⁷Ga Uptake Assay in Leukocytes

This protocol outlines a generalized procedure for measuring the uptake of ⁶⁷Ga by inflammatory cells in a controlled laboratory setting.

-

Cell Isolation:

-

Isolate polymorphonuclear leukocytes (PMNs) from fresh, heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation.

-

Perform a red blood cell lysis step if necessary.

-

Resuspend the purified PMNs in a suitable buffer (e.g., Hank's Balanced Salt Solution) and determine cell concentration and viability (e.g., using trypan blue exclusion).

-

-

Incubation:

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add ⁶⁷Ga-citrate to a final concentration appropriate for the experiment.

-

For mechanism studies, co-incubate with specific agents: transferrin, lactoferrin, metabolic inhibitors (e.g., sodium azide), or excess "cold" gallium to test for saturation[13].

-

Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours). Include a control tube incubated at 4°C to assess temperature-dependent uptake[10].

-

-

Separation and Measurement:

-

Terminate the uptake by placing tubes on ice.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Carefully remove the supernatant.

-

Wash the cell pellet with cold buffer and centrifuge again to remove unbound ⁶⁷Ga. Repeat 2-3 times.

-

Measure the radioactivity in the final cell pellet and in a sample of the supernatant using a calibrated gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of ⁶⁷Ga uptake as: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100.

-

Protocol: Clinical Gallium Scintigraphy in Inflammation

This protocol provides a summary of the standard clinical procedure for imaging inflammation using ⁶⁷Ga.

-

Patient Preparation:

-

Radiopharmaceutical and Administration:

-

Imaging Acquisition:

-

Instrumentation: A large field-of-view gamma camera equipped with a medium-energy collimator.

-

Energy Windows: Set windows over two or three of the principal photopeaks (e.g., 184 and 296 keV)[2][21].

-

Imaging Timepoints: Imaging is typically performed 24, 48, and/or 72 hours post-injection. Delayed imaging (e.g., 96 hours) may be necessary to allow for clearance of physiologic bowel activity[21][23].

-

Views: Anterior and posterior whole-body planar images are standard. Regional spot views or Single Photon Emission Computed Tomography (SPECT/CT) may be performed for better anatomical localization of abnormal uptake[21][23].

-

Visualizations of Pathways and Workflows

Diagram 1: Multifactorial Mechanism of ⁶⁷Ga Localization in Inflammation

Caption: Overview of ⁶⁷Ga localization pathways at an inflammatory site.

Diagram 2: Experimental Workflow for In Vitro Cellular ⁶⁷Ga Uptake Assay

Caption: Step-by-step workflow for an in vitro ⁶⁷Ga uptake experiment.

Diagram 3: Logical Relationships of Key ⁶⁷Ga-Binding Proteins

References

- 1. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]

- 2. Scintigraphic Diagnosis of Inflammation and Infection | Radiology Key [radiologykey.com]

- 3. Mechanism of Gallium-67 Accumulation in Inflammatory Lesions | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Mechanism of gallium-67 accumulation in inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auntminnie.com [auntminnie.com]

- 6. Lactoferrin: its role as a Ga-67-binding protein in polymorphonuclear leukocytes (Journal Article) | OSTI.GOV [osti.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Lactoferrin: its role as a Ga-67-binding protein in polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The association of Ga-67 and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on gallium accumulation in inflammatory lesions: I. Gallium uptake by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on gallium accumulation in inflammatory lesions: I. Gallium uptake by human polymorphonuclear leukocytes. [/sup 67/Ga, rabbits] (Journal Article) | OSTI.GOV [osti.gov]

- 12. Macrophage accumulation of inhaled gallium-67 citrate in normal lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism involved in gallium-67 (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Thermodynamic binding constants for gallium transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics of binding of carrier-free 67Ga to human transferrin [inis.iaea.org]

- 18. Kinetics of binding of carrier-free /sup 67/Ga to human transferrin (Journal Article) | OSTI.GOV [osti.gov]

- 19. Radiotracers for in situ infection imaging: Experimental considerations for in vitro microbial uptake of gallium-68-labeled siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 21. snmmi.org [snmmi.org]

- 22. radiology.wisc.edu [radiology.wisc.edu]

- 23. radiopaedia.org [radiopaedia.org]

Gallium-67 Citrate Biodistribution in Normal Physiological States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biodistribution of Gallium-67 (B84094) (⁶⁷Ga) citrate (B86180) in normal physiological states. It is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this radiopharmaceutical. This document details the underlying mechanisms of ⁶⁷Ga-citrate uptake, presents quantitative biodistribution data from preclinical models, outlines typical experimental and clinical protocols, and provides visual representations of key pathways and workflows.

Introduction

Gallium-67 citrate is a radiopharmaceutical that has been utilized in nuclear medicine for several decades, primarily for the imaging of tumors and inflammatory processes. Its utility stems from the chemical similarity of the Ga³⁺ ion to the ferric iron (Fe³⁺) ion. This mimicry allows it to be transported and localized by the body's iron-handling mechanisms. A thorough understanding of its distribution in normal physiological states is critical for interpreting scintigraphic images accurately, differentiating pathological uptake from normal background, and for the development of novel gallium-based radiopharmaceuticals.

Mechanism of Uptake and Distribution

Following intravenous administration, ⁶⁷Ga-citrate rapidly dissociates, and the majority of ⁶⁷Ga³⁺ binds to transferrin, the primary iron-transport protein in plasma.[1][2] The ⁶⁷Ga-transferrin complex is then distributed throughout the body.

Cellular uptake is primarily mediated by transferrin receptors (TfR), which are expressed on the surface of various cells.[1][3] Tissues with high metabolic activity and cellular proliferation, which often have increased expression of TfR, tend to show higher uptake of ⁶⁷Ga.[2]

While the transferrin-mediated pathway is dominant, there is also evidence for a transferrin-independent mechanism of ⁶⁷Ga uptake.[4] Intracellularly, ⁶⁷Ga has been shown to bind to other iron-binding proteins such as lactoferrin and ferritin.[2] Lactoferrin, in particular, is found in high concentrations in neutrophils and may play a role in the localization of ⁶⁷Ga in inflammatory lesions.

Excretion Pathways

The excretion of ⁶⁷Ga is a relatively slow process. In the initial 24 hours following injection, the primary route of excretion is renal, with approximately 10-25% of the injected dose being cleared through the urine.[5] After the first day, the predominant route of excretion shifts to the gastrointestinal tract, with fecal excretion accounting for a significant portion of clearance.[6] The average whole-body retention at 7 days is approximately 65% of the injected dose.[6]

Quantitative Biodistribution Data

The following tables summarize quantitative data on the biodistribution of ⁶⁷Ga-citrate in normal physiological states.

Table 1: Biodistribution of ⁶⁷Ga-Citrate in Normal Male Wistar Rats (% Injected Dose per Gram)[7]

| Organ | 15 min | 30 min | 45 min | 60 min | 120 min |

| Blood | 2.131 ± 0.114 | 1.834 ± 0.097 | 1.631 ± 0.083 | 1.213 ± 0.071 | 0.931 ± 0.053 |

| Heart | 0.432 ± 0.041 | 0.387 ± 0.033 | 0.301 ± 0.027 | 0.287 ± 0.019 | 0.201 ± 0.011 |

| Lung | 0.934 ± 0.076 | 0.865 ± 0.065 | 0.732 ± 0.051 | 0.643 ± 0.043 | 0.531 ± 0.034 |

| Liver | 1.134 ± 0.087 | 1.321 ± 0.098 | 1.534 ± 0.103 | 1.634 ± 0.112 | 1.832 ± 0.121 |

| Spleen | 0.731 ± 0.063 | 0.897 ± 0.071 | 1.103 ± 0.087 | 1.031 ± 0.078 | 0.943 ± 0.065 |

| Kidney | 0.838 ± 0.067 | 0.757 ± 0.047 | 0.400 ± 0.021 | 0.220 ± 0.013 | 0.050 ± 0.002 |

| Muscle | 0.208 ± 0.037 | 0.107 ± 0.007 | 0.052 ± 0.002 | 0.047 ± 0.001 | 0.017 ± 0.001 |

| Bone | 0.618 ± 0.052 | 0.607 ± 0.043 | 0.189 ± 0.031 | 0.532 ± 0.034 | 0.029 ± 0.001 |

Data is presented as mean ± standard deviation.

Table 2: Standardized Uptake Values (SUV) of ⁶⁸Ga-Citrate in Healthy Human Males (at 30 minutes post-injection)

Note: This data is for the PET isotope Gallium-68, which may exhibit similar, but not identical, biodistribution to Gallium-67.

| Organ/Tissue | Mean SUV ± SD |

| Brain | 0.26 ± 0.04 |

| Heart Contents | 5.16 ± 0.48 |

| Kidneys | 3.15 ± 0.46 |

| Liver | 2.78 ± 0.25 |

| Trabecular Bone | 0.70 ± 0.15 |

| Red Marrow | 1.80 ± 0.12 |

Table 3: Urinary Excretion of ⁶⁷Ga-Citrate in Humans

| Time Post-Injection | Percentage of Injected Dose Excreted in Urine | Reference |

| First 24 hours | 10% - 25% | [5] |

| First 24 hours | 2.71% - 35.21% (in patients with neoplastic disease) | [1] |

| 72 hours | 4.3% - 67.8% (in patients with neoplastic disease) | [7] |

Experimental and Clinical Protocols

Preclinical Biodistribution Study Protocol (Rodent Model)

This protocol outlines a typical procedure for determining the biodistribution of ⁶⁷Ga-citrate in rats.

-

Animal Model: Healthy, male Wistar rats (180-220 g) are used.[8] Animals are housed under standard laboratory conditions.

-

Radiopharmaceutical Preparation: Carrier-free ⁶⁷Ga-citrate is obtained from a commercial supplier. The solution is diluted with sterile, isotonic saline to the desired activity concentration.

-

Administration: A dose of approximately 100 µL of the ⁶⁷Ga-citrate solution is injected intravenously via the tail vein.[8] The exact injected activity is measured by counting the syringe before and after injection in a dose calibrator.

-

Tissue Collection: At predetermined time points (e.g., 15, 30, 45, 60, and 120 minutes post-injection), animals are euthanized by an approved method.[8]

-

Organ Harvesting and Measurement: Blood is collected via cardiac puncture. Key organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) are dissected, rinsed, blotted dry, and weighed.

-

Radioactivity Counting: The radioactivity in each tissue sample is measured using a calibrated gamma counter with an energy window set for the principal photopeaks of ⁶⁷Ga (93, 185, and 296 keV).

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ by comparing the tissue counts to the counts of a standard of the injected dose.

Clinical Scintigraphy Protocol (Human)

This protocol describes a standard procedure for ⁶⁷Ga-citrate scintigraphy in adult humans.

-

Patient Preparation: Generally, no specific preparation is required. However, bowel preparation with laxatives may be recommended to reduce colonic activity, which can interfere with the interpretation of abdominal and pelvic images.[9]

-

Radiopharmaceutical and Dose: The usual administered activity for an adult is 150–220 MBq (4–6 mCi) of ⁶⁷Ga-citrate, administered by intravenous injection.[5]

-

Imaging Equipment: A large-field-of-view gamma camera equipped with a medium-energy collimator is used. The system is set up to acquire data from two or three of the principal photopeaks of ⁶⁷Ga (e.g., 93, 185, and 296 keV).[5][9]

-

Imaging Procedure:

-

Timing: Imaging is typically performed 24, 48, and sometimes 72 hours post-injection.[10] Delayed imaging allows for clearance of background activity and improved target-to-background ratios.

-

Acquisition: Whole-body planar images (anterior and posterior) are acquired.[9] Regional static images or Single-Photon Emission Computed Tomography (SPECT/CT) of specific areas of interest may also be performed for better localization and characterization of uptake.

-

-

Image Interpretation: A thorough knowledge of the normal physiological distribution of ⁶⁷Ga is essential for accurate interpretation. Normal uptake is seen in the liver, spleen, bone marrow, and skeleton.[6] Variable activity can also be seen in the nasopharynx, lacrimal and salivary glands, and the colon.[11]

Conclusion

The biodistribution of ⁶⁷Ga-citrate is a complex process governed by the body's iron transport mechanisms. In normal physiological states, its uptake is highest in the liver, bone marrow, and spleen, with initial renal excretion followed by gastrointestinal clearance. The quantitative data and protocols presented in this guide provide a foundational resource for researchers and clinicians. A comprehensive understanding of this normal distribution is paramount for the accurate interpretation of ⁶⁷Ga scintigraphy and for the future development of gallium-based radiopharmaceuticals.

References

- 1. The urinary excretion of gallium-67 citrate in patients with neoplastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]

- 3. greenkid.idv.tw [greenkid.idv.tw]

- 4. Applying standardized uptake values in gallium-67-citrate single-photon emission computed tomography/computed tomography studies and their correlation with blood test results in representative organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snmmi.org [snmmi.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Clinical study of urinary excretion of Ga-67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. apps.ausrad.com [apps.ausrad.com]

- 10. radiopaedia.org [radiopaedia.org]

- 11. Scintigraphic Diagnosis of Inflammation and Infection | Radiology Key [radiologykey.com]

Physicochemical Properties of Gallium Citrate (Ga-67) Radiopharmaceutical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Gallium-67 (B84094) (Ga-67) citrate (B86180) radiopharmaceutical. It includes detailed data on its physical characteristics, formulation, and quality control parameters. The guide also outlines experimental protocols for key quality control tests and visualizes the mechanism of localization and a typical quality control workflow.

Core Physicochemical and Radiochemical Properties

Gallium-67 citrate is a sterile, non-pyrogenic, aqueous solution of radioactive, essentially carrier-free Gallium-67 citrate intended for intravenous administration.[1] Its ability to localize in certain tumors and sites of inflammation has made it a valuable diagnostic agent in nuclear medicine for decades.[2][3]

Physical and Radiochemical Data

The fundamental physical and radiochemical characteristics of Gallium-67 are summarized in the table below.

| Property | Value |

| Physical Half-Life | 78.26 - 78.3 hours[1][4][5] |

| Decay Mode | Electron Capture[4] |

| Principal Gamma Photon Energies (Abundance) | 93.3 keV (35.7%), 184.6 keV (19.7%), 300.2 keV (16.0%)[1] |

| Radionuclidic Purity | ≥ 99% 67Ga at time of calibration[6] |

| Radiochemical Purity | ≥ 97.0% as Gallium Citrate[7] |

| Specific Gamma Ray Constant | 5.58 µC/kg-hr-MBq (0.80 R/hr-mCi) at 1 cm[1] |

Formulation and Excipients

The formulation of Gallium-67 citrate injection is designed to be isotonic and suitable for intravenous use. The typical composition per milliliter is detailed in the following table.

| Component | Quantity per mL | Purpose |

| Gallium-67 Citrate | 74 MBq (2 mCi) at calibration | Active Pharmaceutical Ingredient |

| Gallium Chloride Ga-67 | 8.3 - 9 ng | Starting material for citrate complex |

| Sodium Citrate Dihydrate | 1.9 - 2 mg | Chelating Agent |

| Sodium Chloride | 6.8 - 7.8 mg | Tonicity Adjusting Agent |

| Benzyl Alcohol | 9 mg (0.9% v/v) | Preservative |

| Hydrochloric Acid / Sodium Hydroxide | As needed | pH Adjustment |

| pH of the final solution | 4.5 - 8.0[1][4][8] | Ensure stability and physiological compatibility |

Mechanism of Localization

The localization of Gallium-67 citrate in tumors and inflammatory sites is a multi-step process, primarily driven by its chemical similarity to ferric iron (Fe³⁺).[2] This allows it to utilize the body's iron transport mechanisms.

After intravenous administration, Ga-67 rapidly binds to transferrin, a plasma protein responsible for iron transport.[2] This Ga-67-transferrin complex circulates in the bloodstream and is taken up by cells, particularly those with high metabolic activity and increased expression of transferrin receptors, such as tumor cells and inflammatory cells.[2][9][10] Once inside the cell, the gallium can be retained in lysosomes for an extended period.[2]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]

- 3. radiopaedia.org [radiopaedia.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. drugs.com [drugs.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Gallium Citrate Ga 67 Injection [drugfuture.com]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. Common pathway for tumor cell uptake of gallium-67 and iron-59 via a transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A transferrin-mediated uptake of gallium-67 by EMT-6 sarcoma. I. Studies in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel of Sepsis: An In-depth Technical Guide to Early Studies on Gallium-67 for Fever of Unknown Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the era preceding advanced cross-sectional imaging and molecular diagnostics, the clinical challenge of identifying the source of a fever of unknown origin (FUO) was a formidable one. Nuclear medicine, with its ability to visualize physiological processes, offered a critical advantage. Among the pioneering radiotracers, Gallium-67 (B84094) (⁶⁷Ga) citrate (B86180) emerged as a cornerstone in the diagnostic workup of FUO. This technical guide provides a comprehensive overview of the early, foundational studies on the use of ⁶⁷Ga scintigraphy for this indication, focusing on the core principles, experimental protocols, and diagnostic performance. While largely supplanted by newer modalities like ¹⁸F-FDG PET/CT, an understanding of these early methodologies offers valuable insights into the evolution of infection imaging and the fundamental principles that continue to underpin the field.

Mechanism of Gallium-67 Localization in Inflammation

Gallium-67, a photon-emitting radiotracer, localizes in sites of inflammation and some tumors through a multi-factorial process.[1][2] Once administered intravenously as a citrate salt, ⁶⁷Ga dissociates and binds to plasma proteins, particularly transferrin.[3] This ⁶⁷Ga-transferrin complex is then delivered to areas of inflammation, where increased blood flow and capillary permeability facilitate its extravasation into the interstitial space.[1]

At the site of inflammation, several mechanisms contribute to the accumulation of ⁶⁷Ga:

-

Leukocyte Uptake: A significant portion of ⁶⁷Ga is taken up by viable polymorphonuclear leukocytes (PMNs), which incorporate it into their intracytoplasmic granules, likely bound to lactoferrin, and transport it to the inflammatory lesion.[4]

-

Binding to Lactoferrin: Lactoferrin, an iron-binding protein present in high concentrations at inflammatory sites due to release from neutrophils, has a high affinity for ⁶⁷Ga.[1]

-

Direct Bacterial Accumulation: Bacteria and fungi possess siderophores, low molecular weight proteins on their cell surfaces that bind iron and, due to its chemical similarities, also bind ⁶⁷Ga, facilitating its transport into the microorganism.[1][4]

-

Macrophage Activity: Macrophages at the site of inflammation engulf protein-iron complexes and cellular debris, thereby accumulating ⁶⁷Ga.[4]

It is the interplay of these factors that results in the "hot spots" observed on a ⁶⁷Ga scan, indicating a potential source of fever.

Quantitative Data from Early Studies

The diagnostic performance of ⁶⁷Ga scintigraphy in FUO has been evaluated in numerous studies, particularly from the 1980s through the early 2000s. The following tables summarize key quantitative data from this era. It is important to note the variability in results, which can be attributed to differences in patient populations, underlying etiologies of FUO, and imaging technology.

| Study (Year) | Patient Population (n) | Diagnostic Yield / Helpfulness | Sensitivity | Specificity | Reference |

| Knockaert et al. (1989) | 54 | 24% (valuable) | - | - | [5] |

| Suga et al. (1991) | 36 | 47.2% | - | - | [6] |

| Buonomo & Treves (1993) | 30 (children) | 13.3% (4/30 positive scans) | - | - | |

| Knockaert et al. (1994) | 145 | 29% (helpful in diagnosis) | - | - | [5] |

| Blockman et al. (as cited in[7]) | 58 | 25% (helpful in final diagnosis) | - | - | [7] |

| Meta-analysis (Takeuchi et al., 2016) | 397 (6 studies) | 35% | 60% | 63% | [8] |

| Study Comparison: ⁶⁷Ga vs. ¹⁸F-FDG PET (Later Studies) | Patient Population (n) | ⁶⁷Ga Sensitivity | ⁶⁷Ga Specificity | ¹⁸F-FDG PET Sensitivity | ¹⁸F-FDG PET Specificity | Reference |

| Blockman et al. (as cited in[7]) | 58 | - | - | - | - | [7] |

| Prospective Study (2000) | 18 | 67% (SPECT) | 78% (SPECT) | 81% | 86% | |

| Prospective Study (2000) | 18 | 45% (Planar) | 100% (Planar) | 81% | 86% |

Experimental Protocols of Early Gallium-67 Scintigraphy for FUO

The following outlines a typical experimental protocol for ⁶⁷Ga scintigraphy in the investigation of FUO, synthesized from procedural guidelines and early clinical studies.

Patient Preparation

-

Bowel Preparation: To minimize interference from physiologic bowel excretion of ⁶⁷Ga, bowel preparation with oral laxatives and/or enemas was often recommended, though its use was optional and varied between institutions.[3]

-

Medical History: A thorough medical history was crucial, noting any recent blood transfusions or hemolysis, which could alter ⁶⁷Ga localization.[9]

Radiopharmaceutical Administration

-

Radiopharmaceutical: ⁶⁷Ga-citrate.

-

Dose: The typical administered intravenous dose for adults was in the range of 111-222 MBq (3-6 mCi).[1] For infection imaging specifically, a dose of 5 mCi (185 MBq) was common.

-

Administration: Standard intravenous injection.

Imaging Acquisition

-

Imaging Equipment:

-

Gamma Camera: A rotating gamma camera, often a dual-head system, was the standard.

-

Collimator: A medium-energy, parallel-hole collimator was required to handle the multiple gamma ray energies of ⁶⁷Ga.

-

Energy Windows: Three pulse height analyzers were typically used, centered around the principal photopeaks of ⁶⁷Ga: 93 keV, 185 keV, and 300 keV, each with a 20% window.

-

-

Imaging Timing:

-

Due to the biological clearance and uptake mechanisms, imaging was performed at delayed time points.

-

Initial images were typically acquired at 24 hours post-injection.

-

Subsequent delayed images were often obtained at 48 and 72 hours, and sometimes later (e.g., 96 hours), to differentiate true pathology from normal bowel activity.[1]

-

-

Imaging Views and Parameters:

-

Whole-Body Imaging: Anterior and posterior whole-body scans were acquired.[3]

-

Scan Speed: For moving whole-body images, a slow scan speed of approximately 8 cm/min was used to ensure adequate count density.

-

Static (Spot) Imaging: Static images of specific regions of interest were acquired for a set duration (e.g., 10 minutes) or a predetermined number of counts (e.g., 750,000).[4]

-

SPECT Imaging: As technology advanced, Single-Photon Emission Computed Tomography (SPECT) was incorporated to improve localization of abnormal uptake, particularly in the chest and abdomen. A typical SPECT acquisition would involve a 360° rotation with 60 stops at 30 seconds per stop.

-

Image Interpretation

-

Normal Distribution: Accurate interpretation required a thorough understanding of the normal biodistribution of ⁶⁷Ga, which includes uptake in the liver, spleen, bone marrow, and skeleton.[1] Salivary and lacrimal glands, as well as the nasopharyngeal mucosa, also show normal uptake. After 24 hours, colonic activity is typically visualized due to excretion.[4]

-

Criteria for Abnormality: A focus of increased ⁶⁷Ga uptake outside of the areas of normal biodistribution was considered abnormal and suggestive of an inflammatory or neoplastic process. The intensity of the uptake was often compared to adjacent normal structures, such as the liver or bone.

-

Follow-up Imaging: Delayed imaging was critical for abdominal and pelvic findings to determine if an area of uptake was fixed (suggesting pathology) or if it moved with time (consistent with bowel activity).

Visualizations

Conclusion

Early studies on Gallium-67 scintigraphy established a crucial role for nuclear medicine in the complex diagnostic challenge of fever of unknown origin. By visualizing the physiologic changes associated with inflammation, ⁶⁷Ga scans provided a non-invasive method to localize occult infections, inflammatory processes, and certain malignancies, thereby guiding subsequent diagnostic interventions. While the sensitivity and specificity of the technique were variable and its utility has been largely surpassed by ¹⁸F-FDG PET/CT, the foundational principles of ⁶⁷Ga imaging—leveraging the body's response to disease to create a diagnostic signal—remain a cornerstone of modern molecular imaging. For researchers and drug development professionals, understanding this history provides context for the evolution of diagnostic radiopharmaceuticals and highlights the enduring quest for agents with improved target-to-background ratios, faster clearance, and higher diagnostic accuracy.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. snmmi.org [snmmi.org]

- 4. radiology.wisc.edu [radiology.wisc.edu]

- 5. Clinical value of gallium-67 scintigraphy in evaluation of fever of unknown origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gallium scanning in children with fever of unknown origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclear Medicine Imaging Tools in Fever of Unknown Origin: Time for a Revisit and Appropriate Use Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. snmmi.org [snmmi.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

The Pivotal Role of Transferrin and Lactoferrin in Gallium-67 Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-67 (B84094) (⁶⁷Ga), a radionuclide widely utilized in nuclear medicine for the imaging of tumors and inflammatory lesions, relies on endogenous transport mechanisms for its localization. Its chemical similarity to ferric iron (Fe³⁺) allows it to hijack the body's iron transport system, primarily mediated by the glycoproteins transferrin and lactoferrin. Understanding the intricate interactions between ⁶⁷Ga and these proteins is paramount for optimizing its diagnostic efficacy and for the development of novel radiopharmaceuticals. This technical guide provides an in-depth analysis of the roles of transferrin and lactoferrin in ⁶⁷Ga transport, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Core Concepts of Gallium-67 Transport

Upon intravenous administration as ⁶⁷Ga-citrate, the vast majority of ⁶⁷Ga rapidly dissociates and binds to plasma proteins, with transferrin being the principal carrier.[1] This ⁶⁷Ga-transferrin complex circulates in the bloodstream and is the primary vehicle for delivering the radionuclide to various tissues.[2]

Transferrin-Mediated Uptake: The accumulation of ⁶⁷Ga in many tumors is largely attributed to the transferrin receptor (TfR)-mediated endocytosis pathway.[3][4][5] Cancer cells often overexpress TfR to meet their high demand for iron, a critical component for cellular proliferation. The ⁶⁷Ga-transferrin complex is recognized by these receptors, leading to its internalization and subsequent intracellular accumulation.[4]

Lactoferrin's Role in Inflammation: In inflammatory and infectious processes, lactoferrin plays a crucial role in ⁶⁷Ga localization.[2][6][7] Lactoferrin is abundant in secretions and is a major component of the secondary granules of neutrophils.[8] At sites of inflammation, neutrophils release lactoferrin, which has a higher binding affinity for ⁶⁷Ga than transferrin.[6][9] This results in the transfer of ⁶⁷Ga from transferrin to lactoferrin, effectively trapping the radionuclide at the inflammatory focus.[2]

Quantitative Data: Binding Affinities and Cellular Uptake

The binding affinities of ⁶⁷Ga to transferrin and lactoferrin, as well as the dynamics of cellular uptake, are critical parameters in understanding its biodistribution. The following tables summarize key quantitative data from the literature.

| Parameter | Protein | Value | Method | Reference |

| Thermodynamic Binding Constants (log K) | Human Serum Transferrin | log K₁ = 20.3, log K₂ = 19.3 | UV Difference Spectroscopy | [10] |

| Human Lactoferrin | log K₁ = 21.43 ± 0.18, log K₂ = 20.57 ± 0.16 | UV Difference Spectroscopy | [9] | |

| Relative Intrinsic Association Constant (K) | Human Transferrin | 2.5 x 10⁵ L/mol | Scatchard Analysis | |

| Cellular Receptor Affinity | Transferrin Receptor (EMT-6 Sarcoma Cells) | 5 x 10⁶ L/mol | Scatchard Analysis | [4] |

| Transferrin Receptor Abundance | EMT-6 Sarcoma Cells | ~500,000 receptors/cell | Scatchard Analysis | [4] |

Table 1: Gallium-67 Binding Constants and Receptor Affinities

| Cell Line | Transferrin Concentration (mg/mL) | Effect on ⁶⁷Ga Uptake | Reference |

| H-4-II-E Hepatoma Cells | 0.05 - 0.5 | Stimulation | [11] |

| 1.0 | Inhibition | [11] | |

| EMT-6 Sarcoma Cells | 0.2 | Peak Stimulation (8-10:1 cell-to-medium ratio) | [4] |

| > 0.2 | Gradual Decline | [4] |

Table 2: Effect of Transferrin Concentration on ⁶⁷Ga Uptake in Cultured Cancer Cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the roles of transferrin and lactoferrin in ⁶⁷Ga transport.

Protocol 1: Determination of ⁶⁷Ga-Protein Binding Constants by UV Difference Spectroscopy

This protocol is adapted from the methodology used by Harris and Pecoraro (1983) to determine the thermodynamic binding constants of gallium to transferrin.[10]

1. Materials:

- Human apotransferrin or apolactoferrin

- Gallium standard solution (from Ga(NO₃)₃)

- HEPES buffer (0.1 M, pH 7.4)

- Sodium bicarbonate (5 mM)

- Competing ligand (e.g., nitrilotriacetic acid)

- Spectrophotometer capable of UV measurements

2. Procedure:

- Prepare a solution of apotransferrin or apolactoferrin in HEPES buffer with sodium bicarbonate.

- Perform a series of titrations by adding small aliquots of the gallium standard solution to the protein solution.

- After each addition, allow the solution to equilibrate.

- Measure the UV difference spectrum between the gallium-protein solution and a protein-only reference solution. The binding of gallium to the protein will induce a characteristic change in the UV spectrum.

- Repeat the titration in the presence of a competing ligand with a known affinity for gallium.

- Calculate the binding constants by analyzing the spectral changes as a function of the concentrations of gallium, protein, and the competing ligand, using appropriate mathematical models.

Protocol 2: In Vitro ⁶⁷Ga Uptake Assay in Cultured Cells

This protocol is a generalized procedure based on studies of ⁶⁷Ga uptake in various cancer cell lines.[4][11][12]

1. Materials:

- Cancer cell line of interest (e.g., EMT-6, H-4-II-E)

- Complete cell culture medium

- ⁶⁷Ga-citrate

- Human serum transferrin

- Phosphate-buffered saline (PBS)

- Gamma counter

2. Procedure:

- Seed cells in multi-well plates and grow to a desired confluency.

- Prepare incubation media containing various concentrations of transferrin (e.g., 0, 0.1, 0.5, 1.0, 2.5 mg/mL).

- Add a known amount of ⁶⁷Ga-citrate to each well.

- Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator.

- At the end of the incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove unbound ⁶⁷Ga.

- Lyse the cells and collect the lysate.

- Measure the radioactivity in the cell lysate and in an aliquot of the initial incubation medium using a gamma counter.

- Calculate the cellular uptake as a percentage of the total added radioactivity or as a cell-to-medium ratio.

Protocol 3: Immunohistochemical Staining for Transferrin Receptor

This protocol provides a general framework for the immunohistochemical detection of transferrin receptor in tissue samples.

1. Materials:

- Formalin-fixed, paraffin-embedded tissue sections

- Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

- Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

- Primary antibody against transferrin receptor (e.g., anti-CD71)

- Biotinylated secondary antibody

- Streptavidin-horseradish peroxidase (HRP) conjugate

- DAB (3,3'-diaminobenzidine) chromogen

- Hematoxylin (B73222) for counterstaining

- Mounting medium

2. Procedure:

- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

- Perform antigen retrieval by heating the slides in the antigen retrieval solution.

- Block endogenous peroxidase activity with a hydrogen peroxide solution.

- Block non-specific binding sites with a blocking serum.

- Incubate the sections with the primary anti-transferrin receptor antibody.

- Wash the sections and incubate with the biotinylated secondary antibody.

- Wash and then incubate with the streptavidin-HRP conjugate.

- Develop the color by adding the DAB chromogen, which will produce a brown precipitate at the site of the antigen.

- Counterstain the sections with hematoxylin to visualize the cell nuclei.

- Dehydrate the sections, clear in xylene, and mount with a coverslip.

- Examine the slides under a microscope to assess the expression and localization of the transferrin receptor.

Visualizing the Pathways: Signaling and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the transport of Gallium-67 by transferrin and lactoferrin.

References

- 1. radiology.wisc.edu [radiology.wisc.edu]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Common pathway for tumor cell uptake of gallium-67 and iron-59 via a transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A transferrin-mediated uptake of gallium-67 by EMT-6 sarcoma. I. Studies in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gallium-67 citrate uptake by cultured tumor cells, stimulated by serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The association of Ga-67 and lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactoferrin: its role as a Ga-67-binding protein in polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Thermodynamics of gallium complexation by human lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic binding constants for gallium transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gallium-67 uptake by hepatoma: studies in cell cultures, perfused livers, and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Gallium-67 in the Evaluation of Non-Malignant Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-67 (B84094) (⁶⁷Ga) citrate, a radiopharmaceutical initially recognized for its utility in tumor imaging, has carved a significant niche in the diagnostic evaluation of non-malignant inflammatory and infectious diseases.[1][2][3][4] Its ability to accumulate at sites of inflammation makes it a valuable tool for localizing occult infections, assessing the activity of granulomatous disorders, and investigating fevers of unknown origin (FUO).[1][5][6][7] This technical guide provides a comprehensive overview of the mechanisms, protocols, and clinical data supporting the use of ⁶⁷Ga scintigraphy in non-malignant conditions, with a focus on providing researchers and drug development professionals with the detailed information necessary for preclinical and clinical research.

Gallium-67, as an iron analog, is transported in the bloodstream bound to transferrin.[8][9] Its localization in inflammatory foci is multifactorial, involving increased vascular permeability, direct uptake by bacteria, and binding to lactoferrin released by leukocytes.[8][9][10][11] This guide will delve into these mechanisms, present quantitative data on the diagnostic performance of ⁶⁷Ga imaging, and provide detailed experimental protocols.

Mechanisms of Gallium-67 Uptake in Inflammation

The accumulation of ⁶⁷Ga at sites of inflammation is a complex process involving several key biological pathways. Understanding these mechanisms is crucial for interpreting imaging results and for the development of novel diagnostic or therapeutic agents targeting these pathways.

A primary factor is the increased vascular permeability at the site of inflammation, which allows the ⁶⁷Ga-transferrin complex to extravasate into the interstitial fluid.[8][9][11] Once in the inflamed tissue, ⁶⁷Ga can be taken up through various mechanisms:

-

Leukocyte Sequestration: Polymorphonuclear leukocytes (PMNs) and macrophages, which are abundant in inflammatory lesions, actively sequester ⁶⁷Ga.[8] This is partly due to the high concentration of lactoferrin within these cells, which has a strong affinity for gallium.[8][10]

-

Direct Bacterial Uptake: Bacteria produce siderophores, which are low-molecular-weight iron-chelating compounds.[8][9] These siderophores can also bind to ⁶⁷Ga, facilitating its transport into the bacterial cells.[8][9]

-

Binding to Inflammatory Proteins: Besides lactoferrin, other proteins present at the site of inflammation may also contribute to the retention of ⁶⁷Ga.

The interplay of these mechanisms results in the concentration of ⁶⁷Ga in areas of infection and inflammation, allowing for their visualization through scintigraphy.

Quantitative Data on Diagnostic Performance

The diagnostic accuracy of ⁶⁷Ga scintigraphy varies depending on the specific non-malignant disease being investigated. The following tables summarize the reported sensitivity and specificity for several key applications.

Table 1: Diagnostic Performance of Gallium-67 Scintigraphy in Sarcoidosis

| Parameter | Value | Reference |

| Sensitivity (Active Disease) | 92% | [12] |

| Specificity (Inactive Disease) | 77% | [12] |

| Overall Sensitivity (Pulmonary & Extrapulmonary) | Up to 97% | [9] |

| Sensitivity (Parenchymal Disease) | 70% | [8] |

| Sensitivity (Hilar Adenopathy) | 95% | [8] |

Table 2: Diagnostic Performance of Gallium-67 Scintigraphy in Fever of Unknown Origin (FUO)

| Parameter | Value | Reference |

| Contribution to Final Diagnosis | 24% - 29% | [5][6] |

| Sensitivity (Meta-analysis) | 60% | [8] |

| Specificity (Meta-analysis) | 63% | [8] |

| Sensitivity (SPECT/CT) | 67% | [13] |

| Specificity (SPECT/CT) | 93% | [13] |

Table 3: Diagnostic Performance of Gallium-67 Scintigraphy in Spinal Osteomyelitis

| Parameter | Value | Reference |

| Sensitivity (SPECT) | 91% | [14] |

| Specificity (SPECT) | 92% | [14] |

| Accuracy (SPECT) | 92% | [14] |

Experimental Protocols

Standardized protocols are essential for reproducible and comparable results in both clinical and research settings. The following sections detail the key steps in performing ⁶⁷Ga scintigraphy for non-malignant diseases.

Patient Preparation

-

Informed Consent: Obtain written informed consent from the patient after explaining the procedure, including potential risks and benefits.

-

Medical History: Review the patient's medical history for any contraindications or factors that may interfere with the scan, such as recent chemotherapy, radiation therapy, or blood transfusions.[15][16]

-

Bowel Preparation: To minimize interference from physiologic bowel activity, oral laxatives and/or enemas are often recommended before imaging, particularly for abdominal or pelvic evaluations.[15][16]

Radiopharmaceutical Administration

-

Radiopharmaceutical: ⁶⁷Ga-citrate.

-

Dosage:

-

Administration: Administer via slow intravenous injection.

Imaging Protocol

-

Instrumentation: A large-field-of-view multipeak gamma camera equipped with a medium-energy parallel-hole collimator is preferred.[15][16]

-

Energy Windows: Use 15%–20% windows centered around two (93 and 184 keV) or three (93, 184, and 296 keV) of the principal photopeaks.[15][16]

-

Imaging Times: Scintigrams are typically obtained 24–72 hours after injection.[15][16] Earlier imaging (e.g., at 6 hours) may be useful for suspected gastrointestinal infections.[4]

-

Imaging Views:

Conclusion

References

- 1. Role of gallium 67 in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. Gallium-67-citrate imaging in nuclear oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical value of gallium-67 scintigraphy in the investigation of fever or inflammation of unknown origin in the ultrasound and computed tomography era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical value of gallium-67 scintigraphy in evaluation of fever of unknown origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Scintigraphy with radiogallium in oncologic and non-oncologic diseases. State of the art and main indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. auntminnie.com [auntminnie.com]

- 9. Scintigraphic Diagnosis of Inflammation and Infection | Radiology Key [radiologykey.com]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Mechanism of gallium-67 accumulation in inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Diagnosis in sarcoidosis. Sensitivity and specificity of 67-gallium scintigraphy, serum angiotensin converting enzyme levels, thoracic radiography and blood lymphocyte subpopulations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 67-Gallium SPECT/CT in febrile syndromes of unknown origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diagnosing spinal osteomyelitis: a comparison of bone and Ga-67 scintigraphy and magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. snmmi.org [snmmi.org]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. iaea.org [iaea.org]

Methodological & Application

Application Notes and Protocols: Standard Operating Procedure for Gallium-67 Imaging in Lymphoma Staging

For Researchers, Scientists, and Drug Development Professionals

Introduction and Indications

Gallium-67 (B84094) citrate (B86180) is a radiopharmaceutical that has been utilized for decades in nuclear medicine for tumor and inflammation imaging.[4] In oncology, its primary application has been in the management of lymphoma, including Hodgkin's disease (HD) and non-Hodgkin's lymphoma (NHL).[5][6] The avidity of ⁶⁷Ga for lymphoma cells is variable and depends on the histological subtype.[5][7] It is particularly useful for:

-

Initial Staging: To determine the extent of disease by identifying gallium-avid lymphoma sites.[5][8]

-

Monitoring Response to Therapy: Assessing the viability of residual masses seen on anatomical imaging (e.g., CT) after treatment.[2][5][9]

-

Detecting Recurrence: Identifying the return of gallium-avid lymphoma.[5]

-

Prognostication: A positive ⁶⁷Ga scan after therapy may indicate a poorer prognosis.[5]

It is crucial to perform a baseline ⁶⁷Ga scan before initiating therapy to establish the gallium avidity of the patient's specific lymphoma.[7]

Biological Mechanism of Gallium-67 Uptake

The localization of ⁶⁷Ga in lymphoma cells is a complex process primarily related to the body's iron transport mechanisms. Gallium (Ga³⁺) mimics the ferric iron (Fe³⁺) ion. After intravenous administration, ⁶⁷Ga-citrate dissociates, and the ⁶⁷Ga³⁺ binds to transferrin, the primary iron-transport protein in the plasma. This ⁶⁷Ga-transferrin complex is then transported to tissues.

Lymphoma cells, being rapidly proliferating, often overexpress transferrin receptors on their cell surface to meet their high iron demand for metabolic processes and DNA synthesis. The ⁶⁷Ga-transferrin complex binds to these receptors and is subsequently internalized by the cell. Inside the cell, the ⁶⁷Ga is released and binds to intracellular components like lysosomes.

Experimental Protocols

Radiopharmaceutical

| Parameter | Specification |

| Radiopharmaceutical | Gallium-67 (⁶⁷Ga) Citrate |

| Chemical Formula | C₆H₅GaO₇ |

| Physical Half-life | 78.3 hours |

| Principal Photon Energies | 93 keV, 185 keV, 300 keV, 394 keV |

| Recommended Adult Dose | 8-10 mCi (300-370 MBq) intravenously[7][8] |

| Pediatric Dose | 75 µCi/kg (2.8 MBq/kg)[7] |

Patient Preparation

-

Scheduling: Order ⁶⁷Ga citrate from the manufacturer at least 24 hours in advance.[8]

-

Medical History: Obtain a thorough medical history, including prior chemotherapy, radiation therapy, surgeries, and any recent administration of gadolinium-based contrast agents or iron supplements, as these can interfere with ⁶⁷Ga biodistribution.[5]

-

Diet and Hydration: No specific dietary restrictions are typically required. Patients should be well-hydrated.[10]

-

Bowel Preparation: To minimize interference from physiologic bowel activity, laxatives may be prescribed, especially for abdominal or pelvic imaging.[8][11] This is a point of some debate, and protocols may vary.[1]

-

Pregnancy and Breastfeeding: Confirm that the patient is not pregnant or breastfeeding. Breastfeeding should be discontinued.[10]

Imaging Procedure

The imaging workflow for ⁶⁷Ga scintigraphy typically involves two visits.

Image Acquisition Parameters

Imaging is typically performed 48 to 96 hours post-injection to allow for clearance of background activity and optimal tumor-to-background contrast.[8]

| Parameter | Planar Imaging Specifications | SPECT/CT Imaging Specifications |

| Gamma Camera | Large field-of-view, dual-head | Large field-of-view, dual-head with CT |

| Collimator | Medium-energy, general-purpose[8] | Medium-energy, general-purpose[8] |

| Energy Peaks | 93 keV, 185 keV, 300 keV (typically two or three peaks are used) | 93 keV, 185 keV, 300 keV |

| Matrix Size | 128x128 or 256x256 | 128x128[8] |

| Imaging Time | Whole Body: 7-20 minutes per view. Static: 10-15 minutes per view or for a set number of counts (e.g., 1,000k-2,000k).[1][7][8] | 30-40 seconds per stop over 360° (e.g., 72 views).[8] |

| Views | Anterior and posterior whole-body scans. Lateral views of the head and neck are also common.[7] | 360° rotation |

Data Interpretation

Interpretation of ⁶⁷Ga scans requires a thorough understanding of the normal physiological distribution and potential pitfalls.

-

Normal Distribution: Activity is normally seen in the liver, spleen, bone marrow, salivary and lacrimal glands, and breasts.[5][8] Renal activity is typically seen in the first 24 hours, after which colonic activity becomes prominent due to excretion.[8]

-

Abnormal Uptake: Foci of increased ⁶⁷Ga uptake that do not correspond to normal physiological distribution are considered abnormal and suspicious for lymphoma involvement, inflammation, or infection.[7]

-

Correlation with Anatomical Imaging: Correlation with CT or MRI is essential for accurate localization of abnormal uptake and to differentiate tumor from other causes of uptake.[5] SPECT/CT is particularly valuable as it provides fused anatomical and functional information.[8]

-

Post-Therapy Interpretation: A negative ⁶⁷Ga scan in the presence of a residual mass on CT is a strong predictor of a favorable outcome, suggesting the mass is fibrotic or necrotic tissue.[2][5] Conversely, persistent gallium uptake suggests viable tumor and may necessitate further treatment.[8] It is recommended to wait at least 3-6 weeks after the completion of chemotherapy or radiation therapy before performing a post-treatment ⁶⁷Ga scan to avoid false-negative results.[7]

Sensitivity and Specificity

The diagnostic accuracy of ⁶⁷Ga scintigraphy in lymphoma varies depending on the histological subtype and the imaging technique (planar vs. SPECT).

| Lymphoma Type | Sensitivity (Approximate) | Specificity (Approximate) | Notes |

| Hodgkin's Disease | 80-90%[5] | >90% | High avidity, especially in nodular sclerosing and mixed cellularity subtypes.[7] |

| High-Grade NHL | >85% | >95% | Includes diffuse large B-cell lymphoma.[5] |

| Low-Grade NHL | Variable and often poor | - | Often not gallium-avid.[5] |

SPECT has been shown to improve sensitivity and specificity compared to planar imaging by providing better lesion contrast and localization.[7][9] For instance, one study reported that for chest lesions, SPECT increased sensitivity from 66% to 96% and specificity from 66% to 100% compared to planar imaging.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]

- 4. auntminnie.com [auntminnie.com]

- 5. Common pathway for tumor cell uptake of gallium-67 and iron-59 via a transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of localization of gallium-67 in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Mechanism of gallium-67 accumulation in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism involved in gallium-67 (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Gallium-67-citrate imaging in nuclear oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis of Gallium-67 Uptake in Osteomyelitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-67 (⁶⁷Ga) citrate (B86180) scintigraphy is a well-established nuclear medicine imaging technique for the diagnosis and follow-up of inflammatory conditions, including osteomyelitis. ⁶⁷Ga localizes in areas of infection and inflammation due to various mechanisms, including binding to transferrin, lactoferrin, and siderophores produced by bacteria, as well as direct uptake by leukocytes. Quantitative analysis of ⁶⁷Ga uptake enhances the diagnostic accuracy of this modality, allowing for objective assessment of the extent and intensity of infection, monitoring response to therapy, and aiding in clinical decision-making. These application notes provide detailed protocols for the quantitative analysis of ⁶⁷Ga uptake in osteomyelitis.

Data Presentation

Table 1: Diagnostic Performance of Gallium-67 Scintigraphy in Osteomyelitis

| Imaging Modality | Sensitivity | Specificity | Accuracy | Reference |

| ⁶⁷Ga Scan (alone) | ~73% | Varies | ~70% | [1][2] |

| Combined ⁹⁹ᵐTc-MDP Bone/⁶⁷Ga Scan | 88% | 100% (vertebral) | - | [3] |

| SPECT ⁶⁷Ga | 91% | 92% (spinal) | 92% (spinal) | [4][5] |

| SPECT/CT with LBR | 91% | 96% | - | [6] |

| SPECT/CT with SUVmax | 89% | 94% | - | [6] |

| SPECT/CT with TLU | 91% | 92% | - | [6] |

Table 2: Quantitative Parameters for Gallium-67 SPECT/CT in Lower-Limb Osteomyelitis

| Parameter | Osteomyelitis Group (Mean Value) | No Osteomyelitis Group (Mean Value) | p-value | Reference |

| Lesion-to-Background Ratio (LBR) | 12.23 | 1.00 | < 0.001 | [6] |

| Maximum Standardized Uptake Value (SUVmax) | 4.85 | 1.34 | < 0.001 | [6] |

| Total Lesion Uptake (TLU) | 68.77 | 8.63 | < 0.001 | [6] |

Experimental Protocols

Protocol 1: Gallium-67 Citrate Scintigraphy for Osteomyelitis

1. Patient Preparation:

-

No specific dietary restrictions are required.

-

Bowel preparation with laxatives or enemas may be considered to reduce colonic ⁶⁷Ga activity, which can interfere with abdominal and pelvic imaging.[7]

-

Ensure the patient is well-hydrated.

-

A thorough clinical history, including information on recent trauma, surgery, or antibiotic therapy, should be obtained.

2. Radiopharmaceutical Administration:

-

Radiopharmaceutical: ⁶⁷Ga-citrate

-

Adult Dose: 150–220 MBq (4–6 mCi) administered intravenously.[7] For larger patients, up to 330 MBq (9 mCi) may be used.[7]

-

Pediatric Dose: 1.5–2.6 MBq/kg (0.04–0.07 mCi/kg), with a minimum dose of 9–18 MBq (0.25–0.5 mCi).[7]

3. Image Acquisition:

-

Imaging Times: Imaging is typically performed 18 to 72 hours post-injection to allow for clearance of background activity.[8] For suspected osteomyelitis, imaging at 48 hours is common.[9]

-

Instrumentation: A large-field-of-view gamma camera equipped with a medium-energy collimator is used.[7][8]

-

Energy Peaks: The principal photopeaks for ⁶⁷Ga are 93 keV, 184 keV, and 296 keV.[7][8]

-

Planar Imaging:

-

Acquire whole-body sweeps or static (spot) images of the region of interest.

-

For spot images, acquire 250,000–1,000,000 total counts (typically 5–20 minutes per image).[10]

-

-

SPECT and SPECT/CT Imaging:

-

SPECT (Single Photon Emission Computed Tomography) provides improved localization and characterization of abnormalities.

-

SPECT/CT combines functional SPECT data with anatomical CT data, further increasing diagnostic accuracy.[6]

-

Acquisition Parameters (Example): 128x128 matrix, 180 or 360-degree rotation, 64 steps at 20 seconds per step.[9]

-

Protocol 2: Quantitative Analysis of Gallium-67 Uptake

1. Lesion-to-Background Ratio (LBR) / Inflammation-to-Background Ratio (IBR):

-

Objective: To quantify the relative uptake of ⁶⁷Ga in a suspected lesion compared to a background region.

-

Methodology:

-

On the SPECT or SPECT/CT images, draw a region of interest (ROI) over the area of suspected osteomyelitis to determine the maximum pixel count (lesion uptake).

-

Draw a second ROI over a representative background tissue. For lower limb osteomyelitis, the distal femur bone marrow of the unaffected side can be used.[11] For other locations, a corresponding contralateral region or adjacent normal bone can be utilized.

-

Calculate the mean pixel count within the background ROI.

-

Formula: LBR (or IBR) = Maximum Lesion Uptake / Mean Background Uptake.[11]

-

-

Interpretation: A higher LBR/IBR value indicates a greater likelihood of active inflammation or infection. An IBR > 8.4 has been associated with a higher rate of requiring osteotomy in lower-limb osteomyelitis.[11]

2. Standardized Uptake Value (SUV) Calculation:

-